molecular formula C10H14NO5P B1662276 2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid CAS No. 339526-74-8

2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid

Cat. No. B1662276
M. Wt: 259.2 g/mol
InChI Key: LLEOLNUKLKCAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid is a chemical compound . It is also known as (S)-2-Amino-3- [4- (phosphonomethyl)phenyl]propanoic Acid .


Molecular Structure Analysis

The molecular formula of 2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid is C10H14NO5P . It contains total 31 bond(s); 17 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 primary amine(s) (aliphatic), 3 hydroxyl group(s), and 1 phosphonate(s) (thio-) .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid and its analogs have been synthesized for various purposes. For instance, Tchapkanov and Petrov (1998) synthesized methyl esters of N-(O,O-diethylphosphonobenzyl)-2-amino-3-aryl-propanoic acid by adding diethylphosphite to Schiff bases of 2-amino carboxylic acids (Tchapkanov & Petrov, 1998).

Pharmacological Applications

  • Some derivatives of 2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid have been explored for their pharmacological properties. For example, Luo et al. (2012) described the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation, which displayed anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012).

Industrial Applications

  • In the industrial sector, compounds related to 2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid have been used as corrosion inhibitors. Gupta et al. (2017) studied the inhibition effect of α-aminophosphonates on mild steel corrosion, demonstrating significant inhibition efficiency (Gupta et al., 2017).

Biochemical and Molecular Applications

  • In biochemical research, derivatives of this compound have been utilized in fluorescence derivatization of amino acids for biological assays, as demonstrated by Frade et al. (2007) (Frade et al., 2007).

properties

IUPAC Name

2-amino-2-(3-methyl-4-phosphonophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO5P/c1-6-5-7(10(2,11)9(12)13)3-4-8(6)17(14,15)16/h3-5H,11H2,1-2H3,(H,12,13)(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEOLNUKLKCAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C(=O)O)N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid
Reactant of Route 2
2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid
Reactant of Route 3
2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid
Reactant of Route 4
2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid
Reactant of Route 5
2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid
Reactant of Route 6
2-Amino-2-(3-methyl-4-phosphonophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.